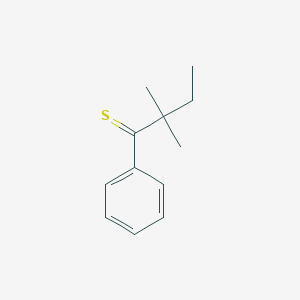
2,2-Dimethyl-1-phenylbutane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-phenylbutane-1-thione is an organic compound with the molecular formula C12H16S It is characterized by a thione group (C=S) attached to a butane backbone with a phenyl and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenylbutane-1-thione typically involves the reaction of 2,2-dimethyl-1-phenylbutan-1-ol with a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction is usually carried out under reflux conditions in an inert solvent like toluene or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-phenylbutane-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
2,2-Dimethyl-1-phenylbutane-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylbutane-1-thione involves its interaction with molecular targets through its thione group. The thione group can participate in nucleophilic and electrophilic reactions, forming covalent bonds with various biomolecules. This interaction can modulate biological pathways and exert therapeutic effects. detailed studies on its specific molecular targets and pathways are still limited.
Comparison with Similar Compounds
2,2-Dimethyl-1-phenylbutane-1,3-dione: Similar structure but with a dione group instead of a thione.
1-Phenylbutane: Lacks the thione group and has different chemical properties.
2,2-Dimethylbutane: A simpler structure without the phenyl and thione groups.
Uniqueness: 2,2-Dimethyl-1-phenylbutane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack the thione functionality.
Properties
CAS No. |
52433-14-4 |
|---|---|
Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylbutane-1-thione |
InChI |
InChI=1S/C12H16S/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
MQTKAFUXCDZOJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


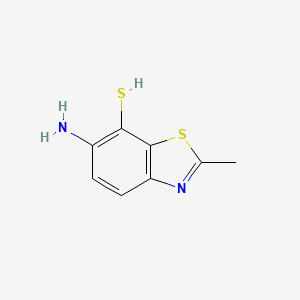
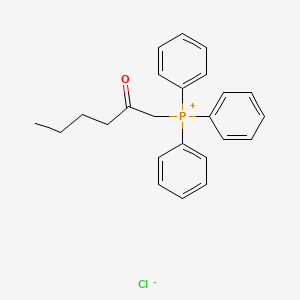
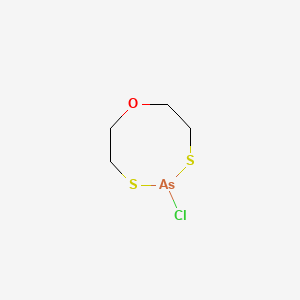
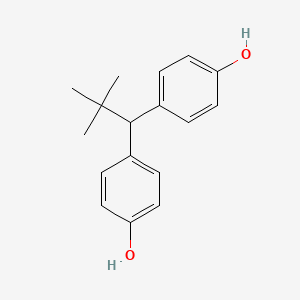

stannane](/img/structure/B14656516.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)
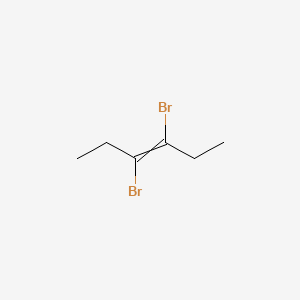
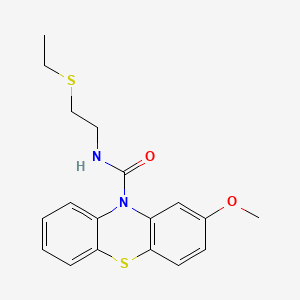
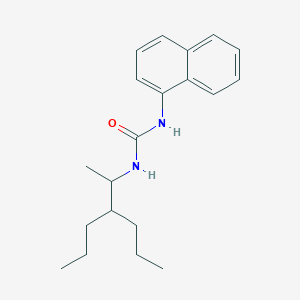
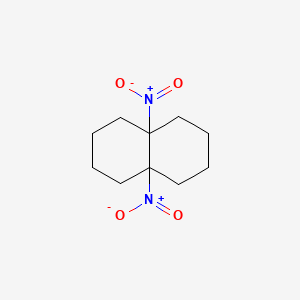
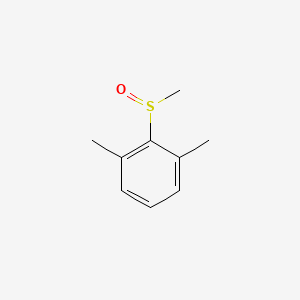
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
